molecular formula C10H7ClO3 B182498 3-(4-Chlorobenzoyl)acrylic acid CAS No. 29582-39-6

3-(4-Chlorobenzoyl)acrylic acid

Cat. No.: B182498
CAS No.: 29582-39-6
M. Wt: 210.61 g/mol
InChI Key: VQVQEUFKSRHRCT-AATRIKPKSA-N
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Description

3-(4-Chlorobenzoyl)acrylic acid is an organic compound with the molecular formula C10H7ClO3 It is characterized by the presence of a chlorobenzoyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzoyl)acrylic acid typically involves the reaction of 4-chlorobenzoyl chloride with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorobenzoyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

3-(4-Chlorobenzoyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, and anti-inflammatory responses .

Comparison with Similar Compounds

  • 3-(4-Methoxybenzoyl)acrylic acid
  • 3-(4-Nitrobenzoyl)acrylic acid
  • 3-(4-Methylbenzoyl)acrylic acid

Comparison: 3-(4-Chlorobenzoyl)acrylic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. For example, the electron-withdrawing effect of the chlorine atom can enhance the compound’s reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQEUFKSRHRCT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255094
Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29582-39-6, 6269-33-6
Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6269-33-6
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Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Record name p-Chlorobenzoylacrylic acid
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Synthesis routes and methods

Procedure details

3-(4-chlorobenzoyl)acrylic acid (1A) was prepared, as a yellow crystalline solid, m.p.: 157°-158° C, by the Friedel-Crafts acylation of chlorobenzene with maleic anhydride by the method of Papa et al., J. Am. Chem. Soc., 70, 3356 (1948).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the sulfurol ester prodrug of 3-(4-Chlorobenzoyl)acrylic acid exhibit enhanced antimicrobial activity against specific bacteria?

A1: The research demonstrates that the sulfurol ester of this compound acts as a prodrug, meaning it is inactive in its initial form. [] Certain bacteria, like Mycobacterium smegmatis, possess endogenous esterases that can cleave the sulfurol ester bond. This cleavage releases the active this compound, which then exerts its antimicrobial effect. This targeted activation mechanism offers a potential advantage in selectively targeting bacteria with the activating enzyme while minimizing effects on other bacteria or the host.

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